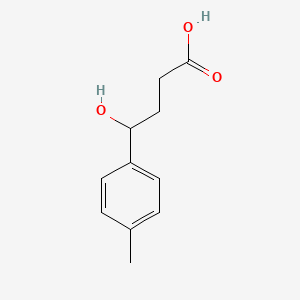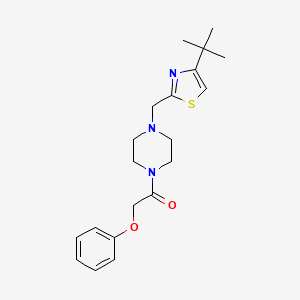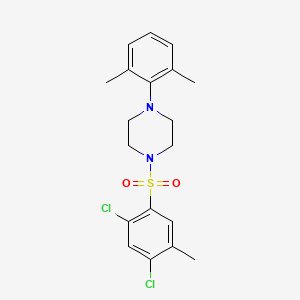
4-Hydroxy-4-p-tolyl-butyric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-4-p-tolyl-butyric acid is an organic compound with the molecular formula C11H14O3. It belongs to the class of carboxylic acids and is derived from p-tolyl-butyric acid. This compound has garnered interest in scientific research due to its potential therapeutic and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-4-p-tolyl-butyric acid typically involves the hydroxylation of p-tolyl-butyric acid. One common method is the use of a hydroxylating agent such as hydrogen peroxide in the presence of a catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the selective formation of the hydroxy derivative.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale hydroxylation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 4-Hydroxy-4-p-tolyl-butyric acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 4-oxo-4-p-tolyl-butyric acid.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.
Major Products:
Oxidation: 4-Oxo-4-p-tolyl-butyric acid.
Reduction: 4-Hydroxy-4-p-tolyl-butanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Hydroxy-4-p-tolyl-butyric acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of metabolic disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-4-p-tolyl-butyric acid involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with various biomolecules, potentially affecting their function. Additionally, the carboxylic acid group can participate in acid-base reactions, influencing the compound’s reactivity and interactions within biological systems .
Comparación Con Compuestos Similares
4-Oxo-4-p-tolyl-butyric acid: This compound is an oxidized derivative of 4-Hydroxy-4-p-tolyl-butyric acid and shares similar structural features.
4-Hydroxy-2-quinolones: These compounds also contain a hydroxy group and exhibit similar reactivity patterns.
Uniqueness: this compound is unique due to its specific combination of a hydroxyl group and a carboxylic acid group on a butyric acid backbone. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Propiedades
IUPAC Name |
4-hydroxy-4-(4-methylphenyl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-8-2-4-9(5-3-8)10(12)6-7-11(13)14/h2-5,10,12H,6-7H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKVBWRIOCRUFGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CCC(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-indole-3-carboxamide](/img/structure/B2870056.png)
![4-Chloro-1-ethyl-3-methyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid](/img/structure/B2870058.png)
![2-[(3-Methylbut-2-en-1-yl)oxy]pyridine-4-carbonitrile](/img/structure/B2870059.png)
![N-(4-fluorophenyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2870060.png)

![methyl 4-({7-[(2-methylpropyl)carbamoyl]-4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl}sulfanyl)-3-oxobutanoate](/img/structure/B2870062.png)
![(Z)-3-ethyl-5-((7-methyl-2-(4-methylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2870063.png)
![1-{6-phenyl-4H,6H,7H-[1,2,3]triazolo[4,3-c][1,4]oxazine-3-carbonyl}-2,3-dihydro-1H-indole](/img/structure/B2870065.png)
![1-[(2,5-dimethylphenyl)methyl]-N-(4-acetamidophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2870066.png)
![1-{1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]azetidin-3-yl}-2-methyl-1H-1,3-benzodiazole](/img/structure/B2870067.png)
![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2870068.png)
![[5-(2-Fluorophenyl)-7-{[(3-methoxyphenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2870069.png)

![4-benzyl-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2870074.png)
